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molecular formula C12H14N2 B1194173 N-(1-Naphthyl)ethylenediamine CAS No. 551-09-7

N-(1-Naphthyl)ethylenediamine

Cat. No. B1194173
M. Wt: 186.25 g/mol
InChI Key: NULAJYZBOLVQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04788039

Procedure details

35 ml of 2.5% sulfanilamide in 5% aqueous phosphoric acid in packed with 15 gr Freon 12 using 0.5 gr Emcol-14 as emusifier.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(N)(=O)([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=O>P(=O)(O)(O)O>[C:6]1([NH:9][CH2:5][CH2:6][NH2:9])[C:7]2[C:8](=[CH:4][CH:3]=[CH:8][CH:7]=2)[CH:3]=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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